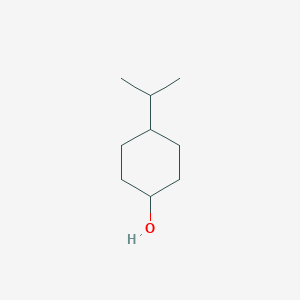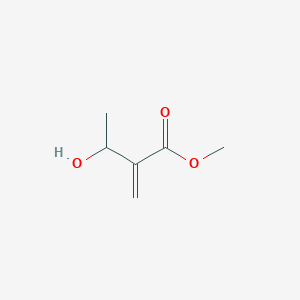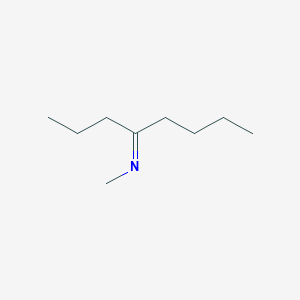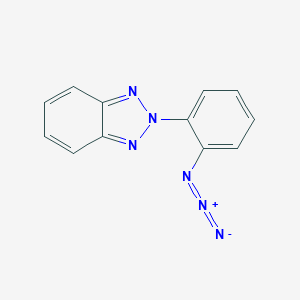![molecular formula C20H12Cl2N2O2 B103323 Quino[2,3-b]acridine-7,14-dione, 4,11-dichloro-5,6,12,13-tetrahydro- CAS No. 15715-19-2](/img/structure/B103323.png)
Quino[2,3-b]acridine-7,14-dione, 4,11-dichloro-5,6,12,13-tetrahydro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quino[2,3-b]acridine-7,14-dione, 4,11-dichloro-5,6,12,13-tetrahydro-, commonly known as QAD, is a heterocyclic organic compound with potential applications in scientific research. QAD is a derivative of acridine and is known for its unique structural and chemical properties.
作用机制
The mechanism of action of QAD is not fully understood. However, studies have shown that QAD can inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. QAD can also induce DNA damage and apoptosis in cancer cells. These mechanisms make QAD a potential candidate for anticancer drug development.
生化和生理效应
QAD has been shown to have various biochemical and physiological effects. In vitro studies have shown that QAD can inhibit the growth of cancer cells and induce apoptosis. QAD has also been shown to inhibit the replication of viruses and bacteria. In vivo studies have shown that QAD can reduce tumor growth in animal models.
实验室实验的优点和局限性
One of the advantages of using QAD in lab experiments is its potential as a lead compound for drug development. QAD has shown promising results in vitro and in vivo studies. However, the synthesis of QAD is a complex process that requires expertise in organic chemistry. Another limitation is the lack of understanding of the mechanism of action of QAD. Further studies are needed to fully understand the biochemical and physiological effects of QAD.
未来方向
There are several future directions for the research of QAD. One direction is the development of QAD-based drugs for the treatment of cancer, viral, and bacterial infections. Another direction is the investigation of the mechanism of action of QAD. Further studies are needed to fully understand the biochemical and physiological effects of QAD. Additionally, the development of more efficient and cost-effective synthesis methods for QAD is also a future direction for research.
Conclusion:
In conclusion, QAD is a heterocyclic organic compound with potential applications in scientific research. QAD has shown promising results in vitro and in vivo studies as a potential lead compound for drug development. Further studies are needed to fully understand the mechanism of action and the biochemical and physiological effects of QAD. The development of more efficient and cost-effective synthesis methods for QAD is also a future direction for research.
合成方法
The synthesis of QAD involves the reaction of 2-methylquinoline with phthalic anhydride in the presence of a catalyst. The resulting product is then subjected to a series of chemical reactions to obtain QAD. The synthesis of QAD is a complex process that requires expertise in organic chemistry.
科学研究应用
QAD has potential applications in scientific research, particularly in the field of medicinal chemistry. QAD has been shown to possess anticancer, antiviral, and antimicrobial properties. It has also been used as a fluorescent probe for the detection of DNA damage. QAD can be used as a lead compound for the development of new drugs for the treatment of various diseases.
属性
CAS 编号 |
15715-19-2 |
|---|---|
产品名称 |
Quino[2,3-b]acridine-7,14-dione, 4,11-dichloro-5,6,12,13-tetrahydro- |
分子式 |
C20H12Cl2N2O2 |
分子量 |
383.2 g/mol |
IUPAC 名称 |
4,11-dichloro-5,6,12,13-tetrahydroquinolino[2,3-b]acridine-7,14-dione |
InChI |
InChI=1S/C20H12Cl2N2O2/c21-13-5-1-3-9-17(13)23-15-8-12-16(7-11(15)19(9)25)24-18-10(20(12)26)4-2-6-14(18)22/h1-6H,7-8H2,(H,23,25)(H,24,26) |
InChI 键 |
DDVFOLVGRBHZJB-UHFFFAOYSA-N |
SMILES |
C1C2=C(CC3=C1NC4=C(C3=O)C=CC=C4Cl)NC5=C(C2=O)C=CC=C5Cl |
规范 SMILES |
C1C2=C(CC3=C1NC4=C(C3=O)C=CC=C4Cl)NC5=C(C2=O)C=CC=C5Cl |
其他 CAS 编号 |
15715-19-2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![5-Pyridin-4-yl-4-o-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B103250.png)




![N-[1-methyl-2-(1-piperidyl)ethyl]pyridin-2-amine](/img/structure/B103259.png)


